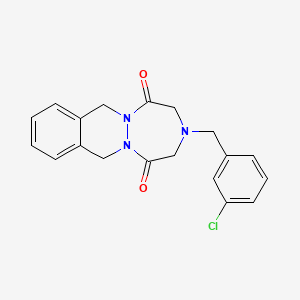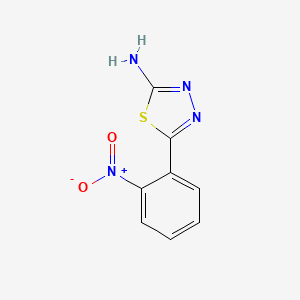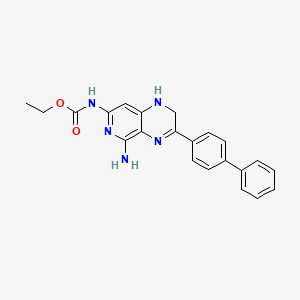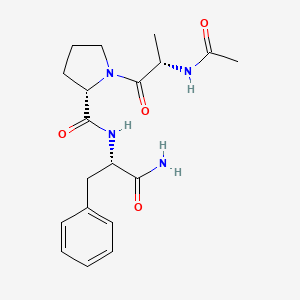
N-Acetyl-L-alanyl-L-prolyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, amino acids, and aromatic rings. Its unique configuration and properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide typically involves several steps, starting from readily available starting materials. One common approach is the stepwise assembly of the molecule through a series of condensation reactions, protection and deprotection steps, and stereoselective synthesis techniques.
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-acetamidopropanoic acid and (S)-1-amino-1-oxo-3-phenylpropan-2-ylamine.
Condensation Reactions: The initial step involves the formation of an amide bond between (S)-2-acetamidopropanoic acid and (S)-1-amino-1-oxo-3-phenylpropan-2-ylamine under controlled conditions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring, which is facilitated by the use of suitable catalysts and reaction conditions.
Protection and Deprotection: Throughout the synthesis, protecting groups are employed to safeguard reactive functional groups, which are later removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
- (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxylate
- (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxylamide
Uniqueness
The uniqueness of (S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other similar molecules.
属性
CAS 编号 |
60240-13-3 |
|---|---|
分子式 |
C19H26N4O4 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H26N4O4/c1-12(21-13(2)24)19(27)23-10-6-9-16(23)18(26)22-15(17(20)25)11-14-7-4-3-5-8-14/h3-5,7-8,12,15-16H,6,9-11H2,1-2H3,(H2,20,25)(H,21,24)(H,22,26)/t12-,15-,16-/m0/s1 |
InChI 键 |
IBXGHZUDNHEUQO-RCBQFDQVSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)




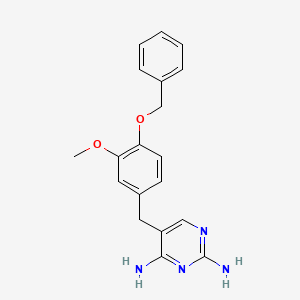

![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)

![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
